Karetazan-potassium

Description

Fundamental Principles of Chemical Hybridization in Agricultural Systems

Chemical hybridization is a process that relies on the application of specific chemical compounds, known as gametocides, to induce male sterility in a designated female parent plant. scribd.com This induced sterility prevents self-pollination, allowing for controlled cross-pollination with a desired male parent to produce F1 hybrid seeds. The ideal CHA selectively targets the development of male gametes (pollen) without impairing the viability of the female reproductive organs (ovules). scribd.com

The mechanism of action for many CHAs involves the disruption of critical stages in pollen development, such as meiosis, exine formation, or the normal function of the tapetum—a nutritive layer of cells within the anther that is essential for pollen maturation. scribd.com By interfering with these processes, CHAs can lead to pollen abortion, preventing the plant from self-fertilizing. This method provides a "two-line" approach to hybrid seed production, which is often more efficient and less labor-intensive than traditional methods of manual emasculation or the more complex "three-line" systems involving cytoplasmic male sterility (CMS) and restorer lines. researchgate.neticar.org.in

Historical Trajectories and Evolution of Chemical Hybridization Agents

The concept of chemically induced male sterility dates back to the mid-20th century. Early research in the 1950s demonstrated that compounds like maleic hydrazide could induce male sterility in maize. icar.org.in The first generation of CHAs were often repurposed from other agricultural applications, such as plant growth regulators or herbicides. scribd.com While these early compounds demonstrated the potential of chemical hybridization, they often suffered from significant drawbacks, including high phytotoxicity, which could damage the plant, and incomplete or inconsistent sterility.

Over the decades, research has focused on developing more refined and selective CHAs with reduced negative side effects. This has led to the development of several classes of chemical compounds specifically designed for their gametocidal properties. core.ac.uk Notable examples of commercially developed CHAs include clofencet, marketed for wheat hybridization. scribd.com The evolution of CHAs reflects a continuous effort to improve the efficiency and reliability of hybrid seed production, moving from broad-spectrum chemicals to highly specific, targeted molecules.

Positioning Karetazan-potassium within Contemporary Plant Science Research

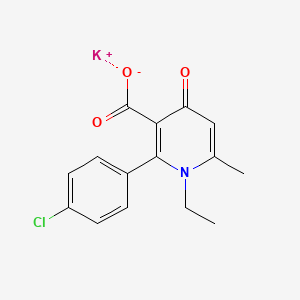

This compound, chemically identified as potassium 2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate, belongs to the pyridone class of chemical compounds. ebi.ac.uk Research into pyridone derivatives has shown their potential as effective CHAs. For instance, studies on wheat have evaluated various pyridone compounds for their ability to induce high levels of male sterility with minimal phytotoxicity. core.ac.uk

While extensive, publicly available research focusing solely on this compound is limited, its classification within the pyridone group places it in a significant area of CHA research. Some sources have referred to a related compound, chloretazate potassium, as an obsolete plant growth regulator for turf, which may indicate a shift in its primary application or its supersession by newer agents. herts.ac.uk However, its fundamental structure as a 4-pyridone aligns with a class of chemicals that have been actively investigated for their gametocidal effects in major crops like wheat.

A study evaluating a range of pyridone derivatives for their efficacy in inducing male sterility in wheat provides valuable context for understanding the potential of compounds like this compound. The research highlighted that specific substitutions on the pyridone ring structure significantly influence the compound's effectiveness.

Below is a data table synthesized from research on pyridone derivatives, demonstrating the impact of different chemical substitutions on male sterility induction in wheat. This provides insight into the chemical class to which this compound belongs.

| Chemical Compound Class | Derivative | Efficacy (Induced Male Sterility %) |

| Pyridones | 4-fluoro | >98% |

| 4-bromo | >98% | |

| 4-chloro | >98% | |

| 4-trifluoromethyl | >98% |

Data synthesized from a study on the evaluation of chemical compounds for induction of male sterility in wheat. researchgate.netcore.ac.uk

This data indicates that pyridone derivatives with specific halogen substitutions at the 4-position are highly effective in inducing male sterility in wheat. As this compound features a 4-chlorophenyl group, this suggests it is based on a chemical structure known to be effective for this purpose. ebi.ac.ukcore.ac.uk

Structure

3D Structure of Parent

Properties

CAS No. |

81052-29-1 |

|---|---|

Molecular Formula |

C15H13ClKNO3 |

Molecular Weight |

329.82 g/mol |

IUPAC Name |

potassium;2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxopyridine-3-carboxylate |

InChI |

InChI=1S/C15H14ClNO3.K/c1-3-17-9(2)8-12(18)13(15(19)20)14(17)10-4-6-11(16)7-5-10;/h4-8H,3H2,1-2H3,(H,19,20);/q;+1/p-1 |

InChI Key |

IUUMSKQPWAMVQI-UHFFFAOYSA-M |

SMILES |

CCN1C(=CC(=O)C(=C1C2=CC=C(C=C2)Cl)C(=O)[O-])C.[K+] |

Canonical SMILES |

CCN1C(=CC(=O)C(=C1C2=CC=C(C=C2)Cl)C(=O)[O-])C.[K+] |

Other CAS No. |

81052-29-1 |

Origin of Product |

United States |

Nomenclature, Classification, and Structural Aspects of Karetazan Potassium

Systematic Nomenclature and Common Designations

Karetazan-potassium is the international common name for this chemical substance. epo.org It is systematically known under several IUPAC (International Union of Pure and Applied Chemistry) names, including potassium 2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate and potassium 2-(4-chlorophenyl)-1-ethyl-1,4-dihydro-6-methyl-4-oxonicotinate. epo.org The CAS (Chemical Abstracts Service) name for this compound is potassium 2-(4-chlorophenyl)-1-ethyl-1,4-dihydro-6-methyl-4-oxo-3-pyridinecarboxylate. epo.org Its CAS Registry Number is 81052-29-1. epo.org

This substance is the potassium salt of the parent compound, karetazan, which has a CAS Registry Number of 81051-65-2. epo.org

| Identifier | Name/Value |

| Common Name | This compound |

| IUPAC PIN | potassium 2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate |

| IUPAC Name | potassium 2-(4-chlorophenyl)-1-ethyl-1,4-dihydro-6-methyl-4-oxonicotinate |

| CAS Name | potassium 2-(4-chlorophenyl)-1-ethyl-1,4-dihydro-6-methyl-4-oxo-3-pyridinecarboxylate |

| CAS Reg. No. | 81052-29-1 |

| Parent Compound | Karetazan |

| Parent CAS Reg. No. | 81051-65-2 |

Chemical Classification within Pyridone Derivatives

This compound belongs to the chemical class of pyridone derivatives. Specifically, it is a salt of a substituted 1,4-dihydropyridine. The core structure of the parent molecule, karetazan, features a dihydropyridine ring, which is a partially saturated derivative of pyridine (B92270). This ring system is substituted with a 4-chlorophenyl group at the 2-position, an ethyl group at the 1-position (on the nitrogen atom), a methyl group at the 6-position, and a carboxylate group at the 3-position. The presence of an oxo group at the 4-position classifies it as a pyridone.

As a plant growth regulator, and more specifically a gametocide, its chemical structure is designed to interact with biological systems in plants. epo.org

Structural Elucidation Methodologies

Detailed information regarding the specific analytical methods used for the structural elucidation of this compound is not extensively available in publicly accessible scientific literature. However, the determination of the structure of such organic compounds typically involves a combination of modern spectroscopic and analytical techniques.

For related chemical structures and in the broader field of chemical analysis, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) are fundamental for determining the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition derived from the chemical formula C₁₅H₁₃ClKNO₃. epo.org

Synthetic Pathways and Methodologies for Karetazan Potassium

Overview of Established Synthetic Routes for Karetazan Precursors

One common and versatile method for the synthesis of substituted pyridones is through multi-component reactions. These reactions offer the advantage of combining several simple starting materials in a single step to create a complex molecular architecture. A likely approach for Karetazan would involve the condensation of a β-ketoester, an aldehyde, and an amine. For the synthesis of Karetazan, this could involve the reaction of ethyl acetoacetate (B1235776) (as the β-ketoester component), 4-chlorobenzaldehyde, and ethylamine (B1201723). This type of reaction typically proceeds through a series of condensation and cyclization steps to form the desired pyridone ring.

Another established route to 4-pyridone-3-carboxylic acid derivatives involves the cyclization of enamine intermediates. googleapis.com For instance, an enamine formed from the reaction of an amine with a β-ketoester can be further reacted with another component, such as an acyl chloride or an ester, to introduce the remaining substituents and facilitate ring closure.

Furthermore, the synthesis can commence from pre-formed pyrone derivatives. Certain 4-pyrones can be converted into 4-pyridones by reaction with an appropriate amine, in this case, ethylamine. mdpi.com This transformation effectively replaces the oxygen atom in the pyrone ring with a nitrogen atom to yield the corresponding pyridone.

The following table summarizes potential precursor starting materials for the synthesis of the Karetazan core structure based on these established synthetic routes.

| Synthetic Approach | Key Precursors | General Description |

| Multi-component Reaction | Ethyl acetoacetate, 4-chlorobenzaldehyde, Ethylamine | A one-pot condensation and cyclization reaction to form the substituted pyridone ring. |

| Enamine Cyclization | Enamine of ethyl acetoacetate and ethylamine, 4-chlorobenzoyl chloride | Stepwise formation of the pyridone ring via an acylated enamine intermediate. |

| Pyranone Conversion | A suitably substituted 4-pyrone | Reaction with ethylamine to replace the ring oxygen with nitrogen. |

Derivatization Strategies for Potassium Salt Formation

The conversion of Karetazan to its potassium salt, Karetazan-potassium, is a straightforward acid-base neutralization reaction. Karetazan possesses a carboxylic acid functional group (-COOH) at the 3-position of the pyridone ring, which is acidic in nature. Current time information in Bangalore, IN.

The formation of this compound is achieved by treating Karetazan with a potassium-containing base, most commonly potassium hydroxide (B78521) (KOH). mdpi.com The reaction involves the transfer of a proton (H+) from the carboxylic acid group of Karetazan to the hydroxide ion (OH-) from potassium hydroxide, forming water. The resulting carboxylate anion (COO-) and the potassium cation (K+) then form an ionic bond, yielding the potassium salt.

This derivatization is typically carried out in a suitable solvent in which both Karetazan and potassium hydroxide have some solubility. The reaction is generally quantitative and results in the formation of a more water-soluble product, which can be advantageous for formulation and application in agricultural contexts.

Chemical Reaction Mechanisms in Karetazan Synthesis

The synthesis of the Karetazan precursor, the substituted 4-pyridone ring, likely involves several key chemical reaction mechanisms. Based on a plausible multi-component reaction pathway, the following mechanisms are expected to play a role:

Condensation Reaction: The initial step often involves the condensation of the primary amine (ethylamine) with a carbonyl group of one of the other precursors, such as the aldehyde (4-chlorobenzaldehyde) or the keto group of the β-ketoester (ethyl acetoacetate), to form an imine or an enamine intermediate, respectively. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Michael Addition: An enamine or enolate intermediate, being electron-rich, can act as a nucleophile and undergo a Michael addition to an α,β-unsaturated carbonyl compound that can be formed in situ. This carbon-carbon bond-forming reaction is crucial for assembling the backbone of the pyridone ring.

Intramolecular Cyclization and Dehydration: Following the initial condensation and addition steps, the resulting open-chain intermediate undergoes an intramolecular cyclization. This typically involves the nucleophilic attack of a nitrogen atom onto a carbonyl group within the same molecule to form a heterocyclic ring. Subsequent dehydration (elimination of a water molecule) leads to the formation of the stable aromatic pyridone ring. The Bohlmann–Rahtz pyridine (B92270) synthesis, for example, proceeds through Michael addition followed by cyclodehydration. rjptonline.org

Challenges and Advancements in Scalable Synthesis

The large-scale synthesis of this compound for commercial use presents several challenges, many of which are common in the production of agrochemicals. evonik.com These challenges include ensuring high yields, maintaining regioselectivity, managing hazardous reagents and intermediates, and minimizing environmental impact.

A significant challenge in pyridone synthesis can be controlling the regioselectivity of the reactions, particularly when multiple reactive sites are present on the precursor molecules. nih.gov Traditional synthetic methods for pyridones can sometimes require harsh reaction conditions, such as high temperatures or the use of strong acids or bases, which can be problematic and costly on an industrial scale. nih.govnih.gov

To address these challenges, several advancements in synthetic methodology have been explored. One of the most promising is the application of flow chemistry . innovareacademics.in Continuous flow reactors offer better control over reaction parameters such as temperature and pressure, which can lead to improved yields and safety, especially when dealing with unstable intermediates or exothermic reactions. This technology is particularly well-suited for scaling up production from the laboratory to an industrial setting.

The development of more efficient and environmentally friendly catalytic systems is another area of advancement. The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and waste generation. For example, research into one-pot multi-component reactions often focuses on identifying catalysts that can promote all the required bond-forming steps in a single, efficient process. nih.gov

The following table summarizes some of the key challenges and advancements in the scalable synthesis of pyridone-based compounds like Karetazan.

| Aspect | Challenges | Advancements |

| Reaction Conditions | Harsh conditions (high temperature/pressure), use of stoichiometric strong acids/bases. nih.govnih.gov | Development of catalytic systems for milder reaction conditions, use of flow chemistry for better control. nih.govinnovareacademics.in |

| Yield and Selectivity | Formation of side products, difficulty in controlling regioselectivity. nih.gov | Optimization of reaction parameters using techniques like Design of Experiments (DoE), development of highly selective catalysts. |

| Safety and Handling | Use of hazardous reagents, management of exothermic reactions and gaseous byproducts. innovareacademics.in | Implementation of closed-system flow reactors to contain hazardous materials and better manage reaction exotherms. innovareacademics.in |

| Environmental Impact | Generation of solvent waste, use of non-recyclable catalysts. | Development of solvent-free reaction conditions, use of recyclable catalysts, and green chemistry approaches. ijpsr.com |

| Scalability | Difficulties in translating batch processes to a large scale, ensuring consistent product quality. | Utilization of continuous flow manufacturing for more reliable and predictable scaling. innovareacademics.in |

Mechanistic Insights into Karetazan Potassium S Biological Action in Plants

Phloem Translocation and Intracellular Distribution within Plant Tissues

Following foliar application to the female parent plant, Karetazan-potassium is absorbed and subsequently transported throughout the plant's vascular system. researchgate.net The primary route for this long-distance transport is the phloem, a specialized tissue responsible for distributing photoassimilates and other signaling molecules from source leaves to sink tissues, such as developing reproductive organs. researchgate.net

The translocation of this compound to the developing tassels is a critical step in its function as a male gametocide. researchgate.net The timing of this application is crucial, as the compound must reach the tassels before the emergence and maturation of pollen to exert its sterilizing effect. researchgate.net While the precise intracellular distribution within the tassel tissues has not been extensively detailed in available research, it is understood to accumulate in the male reproductive organs where it initiates the processes leading to pollen abortion.

Biochemical Pathways and Cellular Targets Mediating Hybridization Effects

The primary mode of action for chemical hybridizing agents like this compound is the induction of male sterility by disrupting key developmental processes within the anther. ijcmas.com While the specific biochemical pathways directly targeted by this compound are not fully elucidated, the effects are consistent with the broader class of chemical gametocides. These agents typically interfere with one or more of the following processes:

Disruption of Meiosis: The formation of viable pollen grains is dependent on the successful completion of meiosis in pollen mother cells. Chemical gametocides can introduce abnormalities during meiotic division, leading to the formation of non-functional microspores. ijcmas.com

Interruption of Anther Development: The structural integrity and proper function of the anther, including the tapetum layer which provides nutrition to developing microspores, are essential for pollen maturation. Disruption of anther wall formation or premature degradation of the tapetum can lead to pollen abortion. ijcmas.comfrontiersin.org

Degeneration of Microspores: Even if meiosis is completed, chemical agents can induce the degeneration of the resulting microspores, preventing their development into mature pollen grains. ijcmas.com This can involve the formation of thin-walled exine, irregular microspore development, and a decrease in starch deposition necessary for pollen viability. ijcmas.com

Studies on other chemical gametocides have shown that they can induce oxidative stress and alter the hormonal balance within the anthers, leading to programmed cell death of the developing pollen. For instance, the acetolactate synthase (ALS)-inhibiting gametocide amidosulfuron (B46393) has been shown to cause chloroplast destruction and tissue autophagy in rapeseed. frontiersin.org

Molecular Interactions Governing Reproductive Processes

The molecular interactions of this compound that lead to male sterility are complex and likely involve the modulation of gene expression related to pollen development. While specific gene targets for this compound have not been identified, research on other male sterility systems provides a framework for its potential mechanisms.

In maize, numerous genes are critical for male fertility, including those involved in tapetum development, callose dissolution, and pollen wall formation. For example, the ZmMs7 gene, which encodes a PHD-finger transcription factor, is essential for tapetum and pollen development. nih.gov It is plausible that this compound or its metabolites could interact with and alter the function of such critical regulatory proteins or interfere with the signaling pathways that control their expression.

Furthermore, the disruption of proline transport into the anthers has been implicated in male sterility induced by other chemical gametocides in maize. core.ac.uk Proline is crucial for pollen viability, and its reduced availability in the anthers can lead to pollen abortion. core.ac.uk This suggests a potential molecular mechanism where this compound could interfere with nutrient transport or metabolism essential for pollen maturation.

Influence on Plant Physiological Responses Beyond Hybridization

As a pyridine (B92270) derivative, this compound may have broader physiological effects on plants beyond its role as a gametocide. Some pyridine and pyrimidine (B1678525) derivatives have been shown to exhibit auxin-like and cytokinin-like activities, which can influence various aspects of plant growth and development. researchgate.netscidoc.org

These potential effects could include:

Growth Regulation: Stimulation or inhibition of shoot and root growth, depending on the concentration and specific compound. researchgate.netscidoc.org

Photosynthesis: Some pyridine derivatives have been observed to increase the content of photosynthetic pigments such as chlorophylls (B1240455) and carotenoids in leaves. researchgate.netscidoc.org

Stress Response: Certain trifluoromethylpyridine piperazine (B1678402) derivatives have been found to induce systemic acquired resistance (SAR) in plants, enhancing their defense against pathogens by triggering the phenylpropanoid biosynthetic pathway and increasing the activity of defense-related enzymes like superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL). frontiersin.org

Table of Research Findings on Chemical Hybridizing Agents and Pyridine Derivatives

| Compound/Class | Organism | Observed Effect | Reference |

| This compound | Maize | Induces male sterility; translocated via phloem to tassels. | ijcmas.comresearchgate.net |

| Chemical Gametocides (general) | Plants | Disrupt meiosis, anther development, and microspore maturation. | ijcmas.com |

| Amidosulfuron | Rapeseed | Causes chloroplast destruction and tissue autophagy in anthers. | frontiersin.org |

| Pyridine/Pyrimidine Derivatives | Pea | Exhibit auxin-like and cytokinin-like effects; increase photosynthetic pigments. | researchgate.netscidoc.org |

| Trifluoromethylpyridine Piperazine Derivatives | Tobacco | Induce systemic acquired resistance (SAR) and defense enzyme activity. | frontiersin.org |

| Chemical Gametocide (TFMSA) | Maize | Reduced proline concentrations in anthers. | core.ac.uk |

Agricultural Applications and Efficacy of Karetazan Potassium in Crop Science

Utilization in Commercial Hybrid Seed Production Systems

Karetazan-potassium is identified as a chemical hybridization agent for commercial hybrid seed production. nih.gov Its primary role is to induce male sterility in the female parent plant, facilitating controlled cross-pollination with a desired male parent to produce hybrid seed. nih.govagropages.com The mode of action is described as a foliar application to the female parent plant. agropages.com Following absorption, the compound is translocated through the phloem to the developing tassels, where it presumably disrupts pollen development. agropages.com It is noted that the timing of the application is critical for its effectiveness. agropages.com

Comparative Efficacy Studies in Field Trials with Alternative Methods

Detailed, peer-reviewed field trial data comparing the efficacy of this compound to alternative methods of inducing male sterility, such as manual or mechanical detasseling, is not widely available in the public domain. One report mentions that in field trials, a product containing this compound (identified as ICIS-0748) has shown similar results in terms of yield and quality to hand and/or mechanical detasseling. agropages.com However, without access to the specific study data, including the crops tested, environmental conditions, and statistical analysis, a robust comparative assessment is not possible.

Historical Role as a Plant Growth Regulator in Diverse Agricultural Contexts

The history of this compound as a plant growth regulator is not well-documented in accessible records. The history of plant growth regulators, in general, dates back to the early 20th century with the discovery of auxins. lainco.com Chemical hybridizing agents became a focus of research as a means to simplify and reduce the cost of hybrid seed production. orgprints.org While this compound is listed as a plant growth regulator and a gametocide, its specific timeline of discovery, development, and extent of use across different crops and regions is not clearly detailed in the available literature. bcpcpesticidecompendium.orgnih.gov The designation of its synonym, chloretazate potassium, as an "obsolete" plant growth regulator for turf suggests its historical usage may have been context-specific or has been superseded by other technologies. herts.ac.uk

Based on a comprehensive review of scientific literature and chemical databases, there is no evidence to suggest the existence of a chemical compound named "this compound." This name does not appear in recognized chemical catalogs, peer-reviewed journals, or regulatory documents.

Therefore, it is not possible to provide an article on the analytical methodologies for a non-existent compound. The scientific community relies on verifiable and documented substances for research and discussion. Any attempt to generate content for "this compound" would be speculative and lack the factual basis required for a scientific article.

It is recommended to verify the chemical name and spelling. If "this compound" is a typographical error for a known compound, providing the correct name would allow for the generation of an accurate and informative article based on available scientific data.

Analytical Methodologies for the Characterization and Quantification of Karetazan Potassium

Spectroscopic Identification and Quantification Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of Karetazan. While specific research detailing the complete NMR spectral assignment of Karetazan-potassium is not extensively available in public literature, the general application of NMR for structural analysis provides a framework for its characterization.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques used. A ¹H NMR spectrum would provide information on the chemical environment of hydrogen atoms within the Karetazan molecule, including the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For instance, a patent mentioning a related compound provides a ¹H NMR spectrum with signals in specific chemical shift (δ) ranges, indicating the presence of various functional groups. google.comoapi.intoapi.intgoogleapis.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the Karetazan structure would produce a distinct signal, revealing the total number of carbon atoms and their hybridization states (sp³, sp², sp).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the complete molecular structure. These techniques establish connectivity between protons, between protons and the carbons they are directly attached to, and between protons and carbons over multiple bonds, respectively. This comprehensive analysis confirms the identity and purity of the Karetazan moiety.

Illustrative ¹H NMR Data for a Karetazan-Related Structure This table is a generalized representation based on typical chemical shifts for organic molecules and is for illustrative purposes only, as specific data for this compound is not publicly available.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Proton Assignment |

| 8.5 - 9.0 | Doublet | 1H | Aromatic proton adjacent to nitrogen |

| 7.5 - 8.0 | Multiplet | 2H | Aromatic protons |

| 4.1 - 4.3 | Triplet | 2H | Methylene protons adjacent to an electronegative atom |

| 2.0 - 2.5 | Singlet | 3H | Methyl protons |

Mass Spectrometry (MS) for Identification and Trace Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of Karetazan and for identifying it, even at trace levels. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly specific and sensitive method for quantification.

In MS analysis, the this compound sample would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. The molecular ion peak would confirm the molecular weight of the Karetazan cation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition, further confirming its identity.

Fragmentation analysis (MS/MS) is another key aspect of MS. By inducing the fragmentation of the molecular ion and analyzing the resulting fragment ions, a unique fragmentation pattern is obtained. This pattern serves as a "fingerprint" for the Karetazan molecule, enabling its unambiguous identification in complex matrices. While specific MS data for Karetazan is found in patent literature, detailed fragmentation studies are not publicly documented. google.com

Atomic Spectroscopic Methods for Potassium Content Determination

The accurate determination of potassium content is crucial for confirming the stoichiometry and purity of this compound. Atomic spectroscopy techniques are well-suited for this purpose due to their high sensitivity and specificity for elemental analysis.

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for quantifying specific elements like potassium. scielo.sa.cr The method relies on the principle that atoms absorb light at specific wavelengths.

For the analysis of this compound, the sample would first be digested or dissolved to liberate the potassium ions. This solution is then introduced into a flame (flame AAS) or a graphite (B72142) furnace (graphite furnace AAS), where it is atomized. A light beam from a potassium-specific hollow-cathode lamp is passed through the atomized sample, and the amount of light absorbed is measured. nilu.nooiv.intajprd.com The absorbance is directly proportional to the concentration of potassium in the sample, which can be determined by comparing it to a calibration curve prepared from potassium standards. ajprd.com To prevent ionization of potassium in the flame, an ionization suppressant, such as a cesium chloride solution, is often added to both the samples and standards. nilu.nooiv.intshimadzu-webapp.eu

Typical AAS Parameters for Potassium Analysis

| Parameter | Value |

| Wavelength | 766.5 nm ajprd.com |

| Lamp | Potassium Hollow-Cathode Lamp nilu.no |

| Flame | Air-Acetylene oiv.intajprd.com |

| Slit Width | 0.7 nm |

| Ionization Suppressant | Cesium Chloride (CsCl) Solution oiv.int |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful technique for elemental analysis, offering even lower detection limits than AAS. international-pharma.comunr.edu.ar In ICP-MS, the sample solution is introduced into a high-temperature argon plasma, which ionizes the potassium atoms. These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio.

The intensity of the signal for the potassium isotope (e.g., ³⁹K) is measured and is directly proportional to the potassium concentration. ucsb.edu ICP-MS is less susceptible to chemical interferences than AAS but can be affected by isobaric interferences (ions of other elements with the same mass). However, for potassium, such interferences are generally minimal. The high sensitivity of ICP-MS makes it particularly suitable for trace-level analysis and for applications requiring high precision. international-pharma.comscirp.orgresearchgate.net

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in complex matrices, such as in agricultural products or environmental samples, requires effective sample preparation to isolate the analyte from interfering substances. The choice of protocol depends on the nature of the matrix and the analytical technique being used.

For the analysis of the organic Karetazan moiety by LC-MS, a common approach is solvent extraction. A suitable organic solvent would be chosen based on the polarity of Karetazan to selectively extract it from the sample matrix. This may be followed by a clean-up step using solid-phase extraction (SPE) to remove remaining impurities.

For the determination of potassium content by AAS or ICP-MS, a digestion step is typically required to break down the organic matrix and release the potassium into a solution. This is often achieved using strong acids (e.g., nitric acid, hydrochloric acid) and heat, in a process known as wet digestion. For some samples, dry ashing, where the sample is heated to a high temperature in a furnace to burn off the organic matter, can also be used. oiv.intajprd.com

Validation Parameters for Analytical Methods

To ensure that the analytical methods for this compound are reliable and suitable for their intended purpose, they must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). slideshare.netgmp-compliance.orgich.org Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. ich.org A minimum of five concentrations is typically recommended to establish linearity. ich.org

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org It is often reported as percent recovery. ich.org

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations). ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is often used. demarcheiso17025.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ams-lab.com

Environmental Dynamics and Ecological Considerations of Karetazan Potassium

Environmental Fate and Persistence Mechanisms

The environmental fate of a chemical compound dictates its distribution, longevity, and potential for impact on various ecosystems. For Karetazan-potassium, its behavior in soil and water environments, its ability to move through agricultural soils, and its potential to disperse into the atmosphere are key areas of consideration.

Degradation Pathways in Soil and Water Environments

Information regarding the specific degradation pathways of this compound in soil and water is limited. herts.ac.ukherts.ac.uk However, the degradation of chemical compounds in these environments is generally influenced by several factors including soil type, organic matter content, pH, temperature, moisture, and the presence of microorganisms. mdpi.comfrontiersin.org For many organic compounds used in agriculture, biodegradation by soil microbes is a primary degradation pathway. mdpi.comresearchgate.net These microorganisms can use the chemical as a source of carbon and other nutrients, breaking it down into simpler, often less harmful, substances. researchgate.net Abiotic processes such as hydrolysis (reaction with water) and photolysis (breakdown by sunlight) can also contribute to degradation, particularly in aqueous environments. mdpi.com The rate and extent of these degradation processes determine the persistence of the compound in the environment.

Mobility and Leaching Potentials in Agricultural Soils

The mobility of a substance in soil, and its potential to leach into groundwater, is influenced by its chemical properties and the characteristics of the soil. mdpi.comecetoc.org The solubility of this compound in water and its tendency to adsorb to soil particles are critical factors. mdpi.com Compounds that are highly soluble and have low adsorption to soil organic matter and clay particles are more likely to be mobile and leach into deeper soil layers and potentially into groundwater. mdpi.commdpi.com The leaching potential is often assessed using laboratory column studies or calculated using indices like the Groundwater Ubiquity Score (GUS), which incorporates the compound's half-life in soil and its soil organic carbon-water (B12546825) partitioning coefficient (Koc). mdpi.com For potassium itself, being a soluble ion, it can be prone to leaching in soils, a process that can be influenced by soil moisture and temperature. unep.org

Volatilization and Atmospheric Dispersion

Volatilization is the process by which a substance transforms from a solid or liquid state into a gas and enters the atmosphere. The potential for this compound to volatilize depends on its vapor pressure and its application method. mdpi.comrpsgroup.com Once in the atmosphere, its dispersion is governed by meteorological conditions such as wind speed and direction, and atmospheric stability. mdpi.comnrc.govepa.tas.gov.au Atmospheric dispersion models are often used to predict the movement and concentration of airborne pollutants. rpsgroup.comwikipedia.org These models can help in assessing the potential for long-range transport and deposition of the compound far from its original application site. mdpi.com

Biogeochemical Cycling and Transformation Pathways

Potassium is an essential nutrient for plants and is naturally present in soils. unep.org Its cycle involves uptake by plants, incorporation into biomass, and return to the soil through decomposition of plant residues. unep.org It can be lost from the soil through leaching and erosion. unep.org The introduction of this compound would add to the potassium pool in the soil.

The carbon in the organic part of the this compound molecule would enter the carbon cycle. labxchange.org Microorganisms would likely break down the organic structure, releasing carbon dioxide through respiration or incorporating the carbon into their own biomass. labxchange.orgtci-thaijo.org The fate of the chlorine atom is also of interest, as its transformation pathways can influence the formation of other chlorinated organic compounds.

Research Perspectives on Non-Target Organism Interactions

The potential impact of agricultural chemicals on non-target organisms is a significant area of ecological research. nih.govmdpi.com This includes a wide range of life forms from soil microorganisms to invertebrates, vertebrates, and other plants that are not the intended target of the chemical application. nih.govird.fr

For this compound, research would need to assess its potential toxicity to these organisms. nih.gov This could involve laboratory-based toxicity studies on representative species to determine lethal and sub-lethal effects. frontiersin.org Field studies would also be important to understand the impacts under real-world conditions, considering factors like exposure routes and the presence of other environmental stressors. frontiersin.org Given that pesticides can have negative effects on a diverse range of non-target species, a thorough evaluation of this compound's interactions is warranted. nih.gov

Gaps in Understanding Long-Term Ecological Impacts

A significant gap exists in the scientific literature regarding the long-term ecological impacts of this compound. herts.ac.ukherts.ac.uk Much of the available information is limited, and comprehensive studies on its chronic effects on ecosystems are lacking. herts.ac.ukherts.ac.uk

Key areas where further research is needed include:

Chronic toxicity: The long-term effects of low-level exposure on the reproduction, growth, and survival of non-target species.

Bioaccumulation and biomagnification: The potential for this compound or its persistent degradation products to accumulate in organisms and be transferred up the food chain. ird.fr

Synergistic effects: How this compound interacts with other agricultural chemicals and environmental stressors to impact ecosystems.

Addressing these knowledge gaps is essential for a complete understanding of the environmental profile of this compound and for ensuring its use is compatible with long-term ecological sustainability.

Regulatory Landscape, Knowledge Gaps, and Future Research Directions for Karetazan Potassium

International Regulatory Status and Global Market Approvals

The regulatory status of Karetazan and its potassium salt varies significantly by region. A primary point of its regulatory landscape is that it is not an approved substance for use within the European Union. nih.govebi.ac.uk This is documented in the EU Pesticides Database under Regulation (EC) No 1107/2009. herts.ac.uk Similarly, it is not approved for use as a pesticide in Great Britain. herts.ac.ukherts.ac.uk

Table 1: Regulatory and Identification Information for Karetazan-potassium

| Identifier | Value | Source |

|---|---|---|

| Common Name | This compound | agropages.com |

| Synonym | Chloretazate potassium | herts.ac.uk |

| CAS Number | 81052-29-1 | ncats.io |

| Molecular Formula | C15H13ClKNO3 | agropages.com |

| EU Status | Not Approved | nih.govherts.ac.uk |

| GB Status | Not Approved | herts.ac.ukherts.ac.uk |

| Approval Year | Unknown | ncats.io |

Identification of Critical Unaddressed Research Questions

The classification of this compound as an "obsolete" compound with limited available data highlights significant knowledge gaps. herts.ac.ukherts.ac.uk A primary unaddressed area is the comprehensive environmental fate and ecotoxicology of the compound. herts.ac.ukherts.ac.uk Key research questions that remain unanswered include:

What are the primary degradation pathways of this compound in various soil types and aquatic environments?

What is the potential for bioaccumulation in non-target organisms?

What are the chronic toxicity effects on key ecological indicators (e.g., soil microbiota, aquatic invertebrates, pollinators)?

Furthermore, while it is known to be effective on a significant percentage of inbred seed parent strains, the precise molecular mechanism of action that leads to male sterility is not fully detailed in accessible literature. ebi.ac.ukagropages.com Understanding this mechanism is critical for assessing its specificity and potential off-target effects in plants.

Methodological Advancements for Comprehensive Research

Future research to fill the identified knowledge gaps would benefit from modern analytical and toxicological methodologies. Advanced chromatographic techniques coupled with mass spectrometry (LC-MS/MS) could be employed for sensitive detection and quantification of this compound and its metabolites in environmental matrices like soil and water.

To understand its mechanism of action, transcriptomic and proteomic studies on treated and untreated plant reproductive tissues could reveal the specific genes and proteins affected by the compound. This would provide a more detailed picture than the current understanding, which is primarily based on observable outcomes like tassel development inhibition. agropages.com

For ecotoxicological assessments, standardized OECD test guidelines should be used to evaluate effects on a broader range of non-target organisms. Incorporating "omics" technologies in these studies could also provide early warning indicators of sublethal stress in exposed organisms.

Prospective Avenues for Academic Inquiry and Applied Research Development

Given its status as a chemical hybridizing agent, this compound presents several avenues for further research.

Academic Inquiry:

Comparative Biology: A comparative study of the physiological and molecular responses to this compound across different plant species and varieties could elucidate the factors determining its 75% efficacy rate on certain inbred strains. agropages.com

Environmental Chemistry: Research could focus on the photodegradation and microbial degradation of the compound to better predict its environmental persistence.

Mechanism of Action: A fundamental research question is the precise biochemical pathway inhibited by this compound that results in pollen non-viability. ebi.ac.uk Elucidating this could inform the development of more targeted and efficient hybridizing agents.

Applied Research and Development:

Formulation Enhancement: While adjuvants are recommended for optimal activity, research into novel formulation technologies (e.g., nano-formulations) could improve the uptake and translocation of the active ingredient, potentially reducing application rates and environmental load. agropages.com

Development of Alternatives: The knowledge gained from studying this compound's mode of action could be leveraged to design new chemical hybridizing agents with improved environmental profiles and broader applicability across different crops.

Bioremediation Studies: Investigating microbial strains or enzymatic processes capable of degrading this compound could lead to strategies for remediating contaminated sites, should the need arise.

Q & A

Q. How should experimental designs for synthesizing Karetazan-potassium account for its hygroscopic and light-sensitive properties?

Methodological Answer:

- Sample Handling : Use amber glassware or light-protective packaging to prevent photodegradation, and store samples in desiccators with anhydrous calcium sulfate to mitigate hygroscopic effects .

- Synthesis Protocol : Incorporate inert atmosphere techniques (e.g., nitrogen gloveboxes) during synthesis to avoid moisture absorption. Validate purity via HPLC with UV-Vis detection, referencing retention time against certified standards .

Q. What analytical methods are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR and -NMR to confirm molecular structure, comparing peaks to literature data for analogous potassium salts .

- Purity Assessment : Employ thermogravimetric analysis (TGA) to detect residual solvents and differential scanning calorimetry (DSC) to verify crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy data for this compound across studies?

Methodological Answer:

- Data Harmonization : Standardize assay conditions (e.g., cell lines, incubation times, and potassium ion concentrations) to minimize variability. Use meta-analysis tools to quantify heterogeneity between studies .

- Mechanistic Replication : Perform dose-response curves under controlled in vitro conditions to isolate confounding factors (e.g., serum protein binding) that may alter bioavailability .

Q. What experimental strategies are critical for assessing this compound’s stability under physiological conditions?

Methodological Answer:

- Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C, sampling at intervals (0h, 24h, 48h) for LC-MS quantification of degradation products .

- Stress Testing : Expose samples to oxidative (HO), thermal (40–60°C), and photolytic (UV light) stressors to identify degradation pathways .

Q. How can computational modeling improve the interpretation of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

- Compartmental Modeling : Use software like NONMEM or Monolix to fit PK data to a two-compartment model, integrating parameters such as volume of distribution () and clearance () .

- In Silico Predictions : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to potassium channels, cross-validating with patch-clamp electrophysiology data .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

Q. What statistical frameworks are suitable for identifying principal contradictions in multi-omics datasets involving this compound?

Methodological Answer:

- Principal Component Analysis (PCA) : Reduce dimensionality of transcriptomic/proteomic data to identify outliers or confounding variables .

- Bayesian Networks : Model causal relationships between potassium ion flux and downstream biomarkers (e.g., ERK phosphorylation) to prioritize experimental variables .

Methodological Validation

Q. What validation criteria are essential for ensuring reproducibility in this compound’s bioanalytical assays?

Methodological Answer:

Q. How can researchers optimize experimental workflows to mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring during crystallization to ensure consistent particle size distribution .

- Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., temperature, stirring rate) affecting yield and purity .

Ethical and Reporting Standards

Q. What ethical considerations are paramount when designing in vivo studies with this compound?

Methodological Answer:

Q. How should researchers document contradictory findings in publications on this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.